REACTION_SMILES
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[CH3:38][CH2:39][OH:40].[Na+:37].[OH-:36].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:6]1[C:7]([N:16]1[CH2:17][CH2:18][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27][C:28](=[O:29])[c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[CH2:20][CH2:21]1)=[N:8][c:9]1[c:10]([cH:12][cH:13][cH:14][cH:15]1)[S:11]2>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:6]1[C:7]([N:16]1[CH2:17][CH2:18][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])[CH2:20][CH2:21]1)=[N:8][c:9]1[c:10]([cH:12][cH:13][cH:14][cH:15]1)[S:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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O=C(OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1)c1ccccc1
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Name
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Type
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product
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Smiles
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OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |